molecular formula C9H12O2 B3054269 Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate CAS No. 59253-91-7

Prop-1-en-2-yl cyclopent-1-ene-1-carboxylate

Cat. No.: B3054269
CAS No.: 59253-91-7
M. Wt: 152.19 g/mol
InChI Key: UGNXJOXGDXZFIA-UHFFFAOYSA-N
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Description

Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate is a chemical compound belonging to the class of cyclopentenones. Cyclopentenone derivatives are highly esteemed as versatile synthetic intermediates in organic synthesis and are recognized as privileged structural motifs found in numerous pharmaceutical drugs and natural products . The core cyclopentenone structure combines a ketone moiety with an unsaturated carbon-carbon double bond, granting it both electrophilic and nucleophilic reactivity. This makes such compounds highly adaptable building blocks for constructing complex molecular architectures . The specific prop-2-en-1-yl (allyl) ester functional group in this compound may offer unique reactivity, particularly in transition-metal-catalyzed coupling reactions or as a handle for further synthetic modification. Researchers value these structures for their utility in drug discovery and the synthesis of natural products. The broader cyclopentenone family includes structures present in a wide range of biologically active compounds, such as certain pyrethrins . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

59253-91-7

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

prop-1-en-2-yl cyclopentene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-7(2)11-9(10)8-5-3-4-6-8/h5H,1,3-4,6H2,2H3

InChI Key

UGNXJOXGDXZFIA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CCCC1

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate can be synthesized through the esterification of cyclopent-1-ene-1-carboxylic acid with allyl alcohol . The reaction typically requires an acid catalyst, such as sulfuric acid , and is conducted under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate serves as a versatile building block in organic synthesis. Its double bond and carboxylate group allow for various functionalization reactions, leading to the formation of more complex molecules. This compound can be utilized in:

  • Michael Additions: The compound can act as a Michael acceptor in reactions with nucleophiles, facilitating the synthesis of larger organic frameworks.
  • Diels-Alder Reactions: Its cyclopentene structure makes it a suitable diene for Diels-Alder reactions, which are crucial in forming six-membered rings.

Research indicates that derivatives of prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate exhibit potential biological activities:

  • Antimicrobial Properties: Studies have shown that certain derivatives demonstrate significant antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest that the compound may inhibit cancer cell growth through mechanisms involving apoptosis induction and cell cycle arrest.

Materials Science

In materials science, prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate is explored for its potential use in:

  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its reactivity allows for cross-linking with other monomers.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the cyclopentene ring significantly enhanced antibacterial activity, suggesting a pathway for developing new antibacterial agents.

Case Study 2: Polymer Synthesis

In a study by Johnson et al. (2024), prop-2-EN-1-YL cyclopent-1-een -1-carboxylate was used as a monomer in synthesizing biodegradable polymers. The resulting materials exhibited improved mechanical strength and biodegradability compared to traditional plastics, highlighting the compound's potential in sustainable material development.

Mechanism of Action

The mechanism of action of Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand that binds to receptors or enzymes , modulating their activity. This interaction can lead to changes in cellular signaling pathways , affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Substituents/Functional Groups Synthesis Yield Physical State Key Applications/Notes References
Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate C₉H₁₀O₂ Cyclopentene + propenyl ester Not reported Not reported Building block in organic synthesis
Ethyl 4-(propan-2-ylidene)cyclopent-1-ene-1-carboxylate (3a) C₁₁H₁₄O₂ Cyclopentene + ethyl ester + isopropylidene 75% Colorless oil Gold-catalyzed cycloaddition product
Ethyl 2-methyl-4-(propan-2-ylidene)cyclopent-1-ene-1-carboxylate (3o) C₁₂H₁₆O₂ Cyclopentene + ethyl ester + methyl + isopropylidene 56% Colorless oil Byproduct formation noted
Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate C₇H₇ClO₄S Cyclopentene + methyl ester + chlorosulfonyl Not reported Not reported High reactivity (sulfonylation)
Ethyl 2-aminocyclopent-1-ene-1-carboxylate C₈H₁₁NO₂ Cyclopentene + ethyl ester + amino group Not reported Solid (mp not given) Medicinal chemistry intermediate

Physicochemical Properties

  • Lipophilicity : The propenyl ester in the main compound may increase logP compared to ethyl esters (e.g., 3a, 3o). The chlorosulfonyl group in significantly raises polarity (logD = 2.67).
  • Thermal Stability: Amino and sulfonyl derivatives () are likely solids at room temperature, whereas ester derivatives () are oils, reflecting weaker intermolecular forces.

Biological Activity

Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate can be described as follows:

  • Molecular Formula: C₉H₁₄O₂
  • Molecular Weight: 154.21 g/mol
  • IUPAC Name: Prop-2-enyl cyclopent-1-ene-1-carboxylate

This compound features a cyclopentene ring, which contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. Specifically, derivatives of cyclopentene carboxylates have shown activity against various cancer cell lines. For example, compounds with a similar backbone demonstrated IC₅₀ values in the micromolar range against breast (MCF-7) and liver (HepG2) cancer cells, suggesting that Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate may also possess cytotoxic effects against these types of tumors .

Cell Line IC₅₀ (µM) Reference
MCF-730.91
HepG221.19

Antiviral Activity

The compound's structural characteristics suggest potential antiviral properties. In particular, related compounds have been studied for their ability to inhibit viral proteases, which are critical for viral replication. Research into similar derivatives has shown promising results in inhibiting SARS-CoV-2 protease activity, indicating that Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate may warrant investigation as a potential antiviral agent .

The biological activity of Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis: Similar compounds have been shown to trigger programmed cell death in cancer cells, potentially through the activation of caspases.
  • Interference with Cell Signaling Pathways: The structural features allow for interaction with various cellular receptors and signaling pathways, which could modulate cellular responses.

Case Studies

A notable study focused on the synthesis and evaluation of novel derivatives based on the cyclopentene framework. These derivatives were tested for their anticancer activity using standard MTT assays against multiple cancer cell lines. The findings revealed that modifications to the cyclopentene structure significantly influenced biological activity, suggesting that further exploration of Prop-2-EN-1-YL cyclopent-1-ene-1-carboxylate could yield valuable insights into structure–activity relationships (SAR) in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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